3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(quinolin-8-yl)propanamide
Description
3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(quinolin-8-yl)propanamide is a heterocyclic small molecule featuring a thiazole core substituted with a thiophene moiety and a propanamide linker to a quinoline group. The thiazole-thiophene hybrid scaffold is known for its electron-rich properties, which may enhance binding interactions with biological targets, while the quinoline moiety contributes to π-π stacking and hydrophobic interactions .
Properties
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-quinolin-8-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-13-22-20(16-8-4-12-25-16)17(26-13)9-10-18(24)23-15-7-2-5-14-6-3-11-21-19(14)15/h2-8,11-12H,9-10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWPXKDYBCAPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(quinolin-8-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The quinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones. The final step often involves coupling the thiazole and quinoline intermediates through an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(quinolin-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially the quinoline moiety.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(quinolin-8-yl)propanamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(quinolin-8-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinoline/Quinoxaline-Acetamide Family
A closely related compound, 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) (synthesized in International Journal of Applied Chemistry, 2017), shares key features with the target molecule:
- Amide linkage : Both compounds utilize an amide bond to connect aromatic heterocycles.
- Heterocyclic diversity: While the target molecule employs thiazole and thiophene, compound 4a integrates pyrimidine and quinoxaline.
Table 1: Comparative Analysis
Physicochemical and Electronic Properties
- Solubility: The quinoline moiety in the target compound may reduce aqueous solubility compared to compound 4a’s hydroxylpyrimidine group, which introduces polarity.
Bioactivity and Target Selectivity
While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:
- Compound 4a: Demonstrated moderate anticancer activity in vitro, attributed to its pyrimidine-quinoxaline core’s ability to intercalate DNA or inhibit topoisomerases .
- Thiazole-quinoline hybrids: Reported in literature as kinase inhibitors (e.g., JAK2/STAT3 pathways) due to the thiazole’s metal-chelating capacity and quinoline’s planar aromaticity.
Biological Activity
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(quinolin-8-yl)propanamide is a compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound consists of a thiazole ring, a thiophene moiety, and a quinoline group, which contribute to its unique biological properties. The molecular formula is with a molecular weight of approximately 299.37 g/mol. Its structure can be summarized as follows:
| Component | Structure |
|---|---|
| Thiazole | Contains sulfur and nitrogen in the ring |
| Thiophene | A five-membered ring with sulfur |
| Quinoline | A bicyclic structure with nitrogen |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. It may act through:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), influencing cellular responses to external stimuli.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect observed | |
| Escherichia coli | Moderate activity reported |
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, particularly in models of acute inflammation where it has demonstrated the ability to reduce inflammatory markers such as TNF-alpha and IL-6.
Case Studies
- In Vivo Studies : In a study involving animal models, administration of the compound resulted in significant reductions in paw edema, indicating its potential as an anti-inflammatory agent.
- Cell Culture Experiments : In vitro assays showed that the compound inhibited the proliferation of cancer cell lines, suggesting possible anticancer properties.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Cell Viability Assays : The compound was tested against various cancer cell lines (e.g., HeLa, MCF7), showing IC50 values in the low micromolar range.
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
